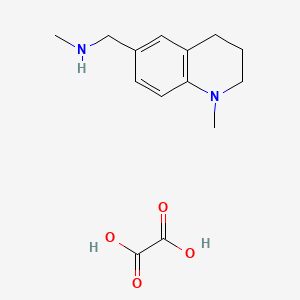

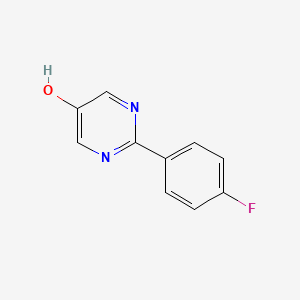

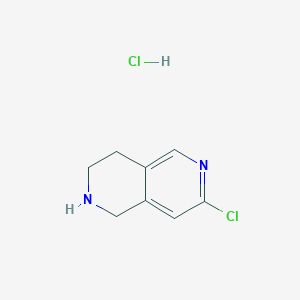

5-chloro-3-iodo-1-methyl-1H-indazole

概要

説明

Indazoles are a type of organic compound with a heterocyclic aromatic ring structure. They are often used in the development of new drugs due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of indazoles often involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material .Molecular Structure Analysis

The molecular structure of indazoles consists of a pyrrole ring fused to a benzene ring to form 2,3-dihydroindole .Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, they can be synthesized through Cu (OAc) 2 -catalyzed N–N bond formation employing oxygen as the terminal oxidant .Physical And Chemical Properties Analysis

Indazoles are typically solid at room temperature and are highly soluble in water and other polar solvents .科学的研究の応用

Crystallography and Structural Analysis

- Crystal Structures of Indazole Derivatives : Studies have provided insights into the crystal structures of various indazole derivatives, revealing details about their molecular conformations, interactions, and supramolecular assemblies. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole showed fused five- and six-membered rings connected to chlorine, nitro, and methyl groups, with the indazole system being essentially planar (Kouakou et al., 2015). Similarly, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide exhibited an almost planar 3-chloro-1H-indazole system, nearly perpendicular to the allyl chain (Chicha et al., 2014).

Synthetic Chemistry

- Synthesis of Indazole Derivatives : Research has focused on synthesizing new indazole derivatives with various substitutions, aiming to explore their potential applications. For instance, a study described the synthesis of 65 new derivatives of ethyl-1H-indazole-3-carboxylate with different aliphatic or aromatic acyl radicals at N1, and halogens or methyl groups as substituents (Bistocchi et al., 1981).

Potential Biological Activities

- Antimicrobial and Anti-inflammatory Properties : Indazole derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. A comprehensive review highlighted the impact of the indazole scaffold as antibacterial and antifungal agents, pointing out the significant biological activities associated with indazole derivatives, including their actions against various bacterial and fungal strains (Panda et al., 2022).

Additional Applications

- Halogen Bonding in Drug Design : A study focused on the halogen bonding between a specific ligand and the pyruvate dehydrogenase complex E1 component, which could have implications for drug design and optimization. The research explored the binding mode using X-ray crystallography, DFT calculation, and molecular docking, demonstrating the potential for halogen bonding interactions in medicinal chemistry (He et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-3-iodo-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQSEJIIEJWGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

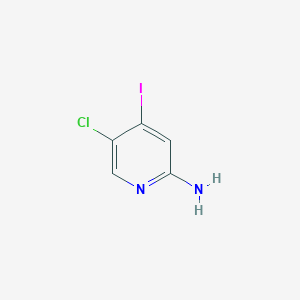

![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)